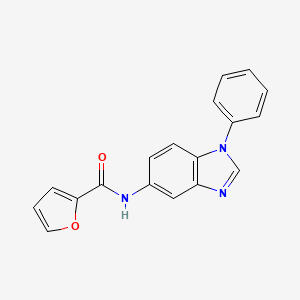
2-(6-bromo-2-methoxy-1-naphthyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-2-methoxy-1-naphthyl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'BMN' and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BMN is not fully understood. However, it has been suggested that BMN may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets of BMN are yet to be identified, and further research is required to elucidate the mechanism of action.
Efectos Bioquímicos Y Fisiológicos
BMN has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that BMN inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BMN has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, BMN has exhibited anti-inflammatory and antioxidant activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMN has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, BMN has some limitations, such as its low solubility in water and limited availability. These limitations can be overcome by optimizing the experimental conditions and using appropriate solvents and techniques.
Direcciones Futuras
There are several future directions for BMN research. One potential direction is to identify the molecular targets of BMN and elucidate its mechanism of action. Another direction is to optimize the synthesis method of BMN to improve its yield and purity. Furthermore, BMN can be used as a building block for the synthesis of new compounds with potential applications in various fields. Overall, BMN has significant potential for scientific research, and further studies are required to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of BMN involves the reaction of 2-bromo-6-methoxy-1-naphthol with N-phenylacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BMN. The yield of BMN can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
BMN has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BMN has been investigated for its anticancer activity and as a potential drug candidate for the treatment of various cancers. In material science, BMN has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic synthesis, BMN has been utilized as a key intermediate for the synthesis of various compounds.
Propiedades
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-23-18-10-7-13-11-14(20)8-9-16(13)17(18)12-19(22)21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENWJKZCXPWGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2-methoxy-naphthalen-1-YL)-N-phenyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)



